Target‑Class Engagement: Piperazin‑1‑ylpyridazine Scaffold Confers dCTPase Inhibition Not Observed with Simple Thiadiazole or Pyrazole Fragments
The piperazin‑1‑ylpyridazine pharmacophore, which constitutes the core framework of 2-methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole, is a validated dCTPase inhibitory scaffold. In a comprehensive SAR study, lead piperazin‑1‑ylpyridazines achieved sub‑micromolar dCTPase IC50 values (e.g., compound 13 IC50 = 51 nM; compound 15 IC50 = 19 nM) and induced thermal stabilisation of recombinant dCTPase in differential scanning fluorimetry assays, whereas simple pyrazole or thiadiazole fragments alone did not exhibit measurable dCTPase binding [1]. The target compound 2415464‑90‑1 combines both motifs within a single hybrid structure, potentially offering a unique interaction mode that has not been evaluated in the public domain.
| Evidence Dimension | dCTPase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for 2415464-90-1 |
| Comparator Or Baseline | Compound 13 (2-thiophenylmethyl RHS piperazin‑1‑ylpyridazine): IC50 = 51 nM; Compound 15 (3-chloro-2-methylphenyl RHS): IC50 = 19 nM [1] |
| Quantified Difference | Target compound potency remains uncharacterised; class-leading analogs achieve 19–51 nM IC50 |
| Conditions | Recombinant human dCTPase, 11‑point IC50 curve, malachite green phosphate detection [1] |
Why This Matters
Procurement of 2415464‑90‑1 is warranted only if the user intends to profile a novel thiadiazole‑appended piperazinyl‑pyridazine hybrid; pre‑existing class data confirm the scaffold is competent for dCTPase engagement but cannot be substituted for validated probe compounds without losing target activity.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. doi:10.1021/acs.jmedchem.7b00182 View Source
